3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one
Description
Properties
CAS No. |
920977-80-6 |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
3-ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-5H-2-benzofuran-4-one |
InChI |
InChI=1S/C17H18O4/c1-3-20-17-15-12(8-6-9-13(15)18)16(21-17)11-7-4-5-10-14(11)19-2/h4-5,7,10H,3,6,8-9H2,1-2H3 |
InChI Key |
FPKYBUOGMXCSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(O1)C3=CC=CC=C3OC)CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Dihydroisobenzofuran Core
The core structure is typically synthesized by cyclization of phthalic anhydride derivatives or related ortho-substituted benzophenones. A common approach involves:
- Starting from 2-hydroxybenzophenone derivatives.
- Using bases such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) to promote intramolecular cyclization.
- Reaction temperatures are maintained at room temperature (20–25 °C) for several hours (e.g., 4 hours) to ensure complete conversion.
This method yields intermediates with the dihydrobenzofuran skeleton ready for further functionalization.
Introduction of the Ethoxy Group
The ethoxy group is introduced by alkylation of the intermediate dihydroisobenzofuran compound:
- Ethyl iodide is used as the ethylating agent.
- Potassium carbonate serves as the base to deprotonate the hydroxyl group, facilitating nucleophilic substitution.
- The reaction is typically carried out under reflux conditions in solvents such as acetone or DMF to enhance reaction rates.
This step selectively installs the ethoxy substituent at the 3-position of the dihydroisobenzofuran ring.
Attachment of the 2-Methoxyphenyl Group
The 2-methoxyphenyl moiety is introduced via Friedel-Crafts acylation:
- 2-Methoxybenzoyl chloride is employed as the acylating agent.
- Aluminum chloride (AlCl3) acts as the Lewis acid catalyst to activate the acyl chloride.
- The reaction is conducted under anhydrous conditions, often at low temperatures to control regioselectivity and minimize side reactions.
This step results in the formation of the 1-(2-methoxyphenyl) substituent on the dihydroisobenzofuran core.
| Step | Reagents/Conditions | Temperature | Time | Solvent | Yield (%) (Typical) |
|---|---|---|---|---|---|
| Dihydroisobenzofuran core formation | 2-Hydroxybenzophenone, K2CO3, DMF | 20–25 °C | 4 hours | DMF | 85–95 |
| Ethoxy group introduction | Ethyl iodide, K2CO3 | Reflux (~60–80 °C) | 6–12 hours | Acetone or DMF | 75–85 |
| 2-Methoxyphenyl attachment | 2-Methoxybenzoyl chloride, AlCl3 | 0–5 °C to RT | 2–4 hours | Anhydrous CH2Cl2 | 70–80 |
These conditions are optimized to balance reaction efficiency and product purity, minimizing side reactions such as over-alkylation or polymerization.
- The cyclization to form the dihydroisobenzofuran core proceeds via nucleophilic attack of the phenolic oxygen on an electrophilic carbonyl carbon, facilitated by base.
- Ethylation involves nucleophilic substitution (S_N2) where the phenolate ion attacks ethyl iodide.
- Friedel-Crafts acylation proceeds through formation of an acylium ion intermediate, which electrophilically attacks the aromatic ring of the dihydroisobenzofuran.
These mechanisms are well-established in organic synthesis and provide a reliable route to the target compound.
- The synthetic route allows for high regioselectivity and functional group tolerance.
- Variations in substituents on the benzofuran core can be achieved by modifying starting materials, enabling structure-activity relationship studies.
- The compound serves as a valuable intermediate in medicinal chemistry for developing anti-inflammatory and antimicrobial agents.
| Preparation Step | Reaction Type | Key Reagents | Catalyst/Base | Solvent | Temperature | Time | Yield Range (%) |
|---|---|---|---|---|---|---|---|
| Dihydroisobenzofuran core formation | Cyclization | 2-Hydroxybenzophenone | K2CO3 | DMF | 20–25 °C | 4 hours | 85–95 |
| Ethoxy group introduction | Alkylation (S_N2) | Ethyl iodide | K2CO3 | Acetone/DMF | Reflux (~60–80 °C) | 6–12 hours | 75–85 |
| 2-Methoxyphenyl attachment | Friedel-Crafts acylation | 2-Methoxybenzoyl chloride | AlCl3 | Anhydrous CH2Cl2 | 0–5 °C to RT | 2–4 hours | 70–80 |
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
The biological activity of 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of benzofurans exhibit significant antimicrobial properties. A study focused on synthesizing various benzofurancarboxylic acid derivatives demonstrated that certain compounds showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 200 μg/mL for effective strains .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Investigations into related benzofuran derivatives have shown selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation significantly, with IC50 values comparable to established anticancer drugs .
Mechanistic Insights
The mechanisms underlying the biological activities of 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one involve interactions with specific enzymes and receptors:
- Enzyme Modulation : The compound may influence metabolic pathways by modulating enzyme activity.
- Receptor Binding : Potential binding to receptors could alter gene expression patterns, leading to therapeutic effects.
- Antioxidant Activity : Some studies suggest antioxidant properties that could help prevent oxidative stress-related diseases.
Case Studies
Several case studies have explored the applications of this compound:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various benzofuran derivatives on cancer cell lines, demonstrating significant activity in inhibiting cell proliferation. Results indicated that this compound exhibited IC50 values comparable to known anticancer agents.
- Mechanistic Studies : Research focused on the interaction between the compound and specific enzymes involved in cancer metabolism revealed that it could inhibit key metabolic pathways, leading to reduced tumor growth.
- Pharmacokinetics : Initial pharmacokinetic studies suggested favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Benzofuranone derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a comparative analysis of 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one with structurally analogous compounds:
Structural and Physicochemical Properties
Key Observations :
- Ethoxy vs. Methyl/Methoxy Groups : The ethoxy group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., methyl), reducing aqueous solubility.
Biological Activity
3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity across various biological systems.
Chemical Structure and Properties
Molecular Details:
- CAS Number: 920977-80-6
- Molecular Formula: C17H18O4
- Molecular Weight: 286.32 g/mol
- IUPAC Name: 3-ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-5H-2-benzofuran-4-one
Structural Characteristics:
The compound features a unique substitution pattern with an ethoxy group and a methoxyphenyl group attached to a dihydroisobenzofuran core. This specific arrangement is crucial as it influences both the chemical reactivity and biological activity of the compound.
Synthesis Methods
The synthesis of 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one typically involves several steps:
- Formation of the Dihydroisobenzofuran Core: This can be achieved through cyclization reactions involving phthalic anhydride derivatives.
- Ethylation: The introduction of the ethoxy group is performed using ethyl iodide in the presence of potassium carbonate.
- Friedel-Crafts Acylation: The methoxyphenyl group is attached using 2-methoxybenzoyl chloride catalyzed by aluminum chloride.
Antimicrobial Properties
Research indicates that compounds similar to 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Example Activity Data:
| Compound | Activity | Target Bacteria | MIC (μg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 8.5 |
| Compound B | Antibacterial | S. aureus | 0.3 |
Anti-inflammatory Effects
The compound is also being studied for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation markers in vitro.
Anticancer Potential
Emerging studies highlight the anticancer potential of this compound. It has been tested against various cancer cell lines with promising results indicating its ability to inhibit cell proliferation at low concentrations .
Key Findings:
- Inhibitory concentration (IC50) values for some derivatives were found to be in the nanomolar range against cancer cell lines such as lung adenocarcinoma and breast cancer .
The biological activity of 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition: It may act by inhibiting enzymes linked to inflammatory responses or cancer cell proliferation.
- Receptor Modulation: The compound could modulate receptor activity related to pain and inflammation pathways.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 3-Methoxy-1-(2-ethoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one | Methoxy and ethoxy groups are swapped | Moderate antibacterial |
| 3-Ethoxy-1-(2-hydroxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one | Hydroxy instead of methoxy group | Enhanced anti-inflammatory |
Case Studies
Recent studies have demonstrated the effectiveness of similar compounds in clinical settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
